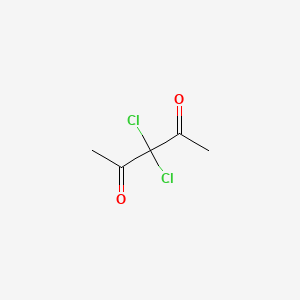

3,3-Dichloropentane-2,4-dione

描述

Historical Context and Early Synthetic Investigations

The study of halogenated β-diketones can be traced back to the early 20th century, with initial investigations centered on the modification of acetylacetone (B45752) and its derivatives. The introduction of halogen atoms was found to significantly alter the chemical properties of the parent β-diketone, enhancing reactivity, stability, and solubility, which opened new avenues for their application in coordination chemistry and organic synthesis.

Early synthetic strategies for halogenated β-diketones primarily involved the direct halogenation of the α-carbon of the dicarbonyl compound. The synthesis of 3,3-Dichloropentane-2,4-dione, a derivative of 2,4-pentanedione, falls within this historical framework. Initial methods for its preparation likely involved the direct chlorination of pentane-2,4-dione using chlorinating agents. A common laboratory procedure for the monochlorination of acetylacetone, which can be extended to dichlorination, involves treating it with chlorine gas under anhydrous conditions to prevent hydrolysis. Controlling the reaction conditions, such as temperature, is crucial to minimize the formation of side products.

Significance in Contemporary Organic Synthesis Research

In modern organic synthesis, this compound has gained prominence as a versatile and reactive intermediate. A variety of efficient methods for its synthesis have been developed, reflecting its growing importance. These include the direct dichlorination of 1,3-dicarbonyl compounds with an excess of sulfuryl chloride, a method noted for its high yields and simple, catalyst-free reaction conditions. lookchem.com Another contemporary approach involves the use of (dichloroiodo)benzene to chlorinate α-diazo-β-dicarbonyl compounds. organic-chemistry.org Furthermore, a rapid and effective dichlorination of β-keto esters and 1,3-diketones, including the synthesis of this compound, has been achieved using a mixture of Oxone and aluminum trichloride (B1173362) in an aqueous medium. thieme-connect.comumn.edu

The significance of this compound is underscored by its application as a precursor in the synthesis of other valuable compounds. For instance, it serves as the starting material for the synthesis of 3-chloro-3-fluoropentane-2,4-dione (B1651903) through a halogen exchange reaction. This transformation is typically achieved by reacting this compound with a fluoride (B91410) source like potassium fluoride in a polar aprotic solvent. The compound has also demonstrated its utility in the total synthesis of complex natural products, such as its use as a starting material in a four-step synthesis of a dienediol acetonide, a key intermediate in the total synthesis of (+)-trilepisiumic acid. researchgate.netresearchgate.net

Role as a Specialized Halogenated β-Diketone in Advanced Chemical Synthesis

As a specialized halogenated β-diketone, the reactivity of this compound is dominated by the presence of the two chlorine atoms on the α-carbon. This gem-dichloro functionality makes it a unique building block for advanced chemical synthesis. The chlorine atoms can act as leaving groups, enabling nucleophilic substitution reactions and providing a pathway to introduce other functional groups at this position.

The diketone moiety itself is a versatile functional group that facilitates a range of chemical transformations, including cyclocondensation and ring-forming reactions. This dual reactivity makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. For example, β-diketones are known to react with hydrazines to form pyrazoles and with urea (B33335) to yield pyrimidines. wikipedia.org The presence of the dichloro group can influence the reactivity and substitution patterns of the resulting heterocyclic systems.

Furthermore, halogenated β-diketones are known to form stable complexes with metal ions and are used as ligands in catalysis. The specific properties of this compound can be exploited in the design of novel catalysts and functional materials. acs.org Its ability to participate in various chemical reactions makes it a key component in the synthetic chemist's toolbox for constructing complex molecular architectures.

Chemical Compound Data

Below are interactive tables detailing the properties and identifiers of the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₅H₆Cl₂O₂ | nih.govalfa-chemistry.com |

| Molecular Weight | 169.00 g/mol | nih.gov |

| CAS Number | 33657-50-0 | nih.gov |

| Boiling Point | 169.4°C at 760mmHg | lookchem.comalfa-chemistry.com |

| Density | 1.319 g/cm³ | lookchem.comalfa-chemistry.com |

Table 2: Compound Names and Identifiers

| Compound Name | Synonyms | CAS Number |

|---|---|---|

| This compound | 3,3-Dichloroacetylacetone; 2,4-Pentanedione, 3,3-dichloro- | 33657-50-0 |

| Acetylacetone | 2,4-Pentanedione | 123-54-6 |

| 3-Chloro-3-fluoropentane-2,4-dione | 135664-28-7 | |

| 3-Chloropentane-2,4-dione (B157559) | 1694-29-7 | |

| (+)-Trilepisiumic acid | Not available | |

| Potassium fluoride | 7789-23-3 | |

| Sulfuryl chloride | 7791-25-5 | |

| (Dichloroiodo)benzene | 932-52-5 | |

| Oxone | 70693-62-8 | |

| Aluminum trichloride | 7446-70-0 | |

| Hydrazine (B178648) | 302-01-2 | |

| Urea | 57-13-6 | |

| Pyrazole (B372694) | 288-13-1 |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

33657-50-0 |

|---|---|

分子式 |

C5H6Cl2O2 |

分子量 |

169 g/mol |

IUPAC 名称 |

3,3-dichloropentane-2,4-dione |

InChI |

InChI=1S/C5H6Cl2O2/c1-3(8)5(6,7)4(2)9/h1-2H3 |

InChI 键 |

WWTZHEACMKQZDG-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(=O)C)(Cl)Cl |

规范 SMILES |

CC(=O)C(C(=O)C)(Cl)Cl |

其他CAS编号 |

33657-50-0 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3,3 Dichloropentane 2,4 Dione

Direct Halogenation Strategies

Direct chlorination of the active methylene (B1212753) group in 1,3-dicarbonyl compounds represents the most straightforward approach to synthesizing 3,3-dichloropentane-2,4-dione. However, controlling the reaction to prevent the formation of monochlorinated byproducts and other side reactions is a key challenge. sci-hub.se

Chlorination of Pentane-2,4-dione Derivatives and Controlled Reaction Pathways

The direct chlorination of pentane-2,4-dione (acetylacetone) with chlorine gas is a fundamental method for producing chlorinated derivatives. smolecule.com However, this reaction can be exothermic and requires careful temperature control (typically between 30–50°C) to minimize the formation of the undesired 3-chloropentane-2,4-dione (B157559) alongside the target this compound.

To enhance control and selectivity, alternative chlorinating agents and reaction setups have been developed. The use of thionyl chloride (SOCl₂) as a chlorinating agent is one such refinement. google.com Industrial-scale processes have utilized jet loop reactors for the continuous chlorination of acetylacetone (B45752) with thionyl chloride. google.com This method allows for precise control over reaction parameters, such as temperature (20°C) and residence time, leading to high conversion rates (>99%) and reduced formation of polychlorinated byproducts.

Table 1: Comparison of Direct Chlorination Methods for Pentane-2,4-dione

| Method | Chlorinating Agent | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| Direct Gas Chlorination | Chlorine (Cl₂) | Anhydrous CH₂Cl₂, 30–50°C | Simple, but can lead to a mixture of mono- and di-chlorinated products. sci-hub.se |

Dichlorination of 1,3-Dicarbonyls Using Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) has emerged as an efficient and practical reagent for the gem-dichlorination of 1,3-dicarbonyl compounds. sci-hub.seresearchgate.netlookchem.com A significant advantage of this method is that it can often be performed under solvent-free conditions, using an excess of sulfuryl chloride which also acts as the solvent. sci-hub.se This approach has been shown to be effective for a broad range of substrates, including both cyclic and acyclic 1,3-dicarbonyls, affording the corresponding α,α-dichloro compounds in moderate to excellent yields without the need for a catalyst. sci-hub.seresearchgate.netresearchgate.net

The reaction involves the direct treatment of the 1,3-dicarbonyl, such as acetylacetone, with sulfuryl chloride. sci-hub.seacs.org The process is generally rapid and efficient for dicarbonyl compounds. sci-hub.se For instance, studies have demonstrated the successful dichlorination of various dicarbonyls under solvent-free conditions, highlighting the method's high yields and simple reaction setup. sci-hub.seresearchgate.net The use of chlorosulfonic acid as an additive has also been explored to suppress side reactions and improve selectivity in the chlorination of certain ketones with sulfuryl chloride. researchgate.net

Conversion from Alpha-Diazo-Beta-Dicarbonyl Compounds

An alternative strategy for synthesizing α,α-dihalo-β-dicarbonyl compounds involves the conversion of α-diazo-β-dicarbonyl precursors. sci-hub.seorganic-chemistry.org This method avoids the potential for mixtures of mono- and di-chlorinated products often encountered in direct halogenation. organic-chemistry.org

Mechanistic Aspects of (Dichloroiodo)benzene-Mediated Halogenation

(Dichloroiodo)benzene (PhICl₂) is a mild and effective reagent for the dichlorination of α-diazo-β-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via the transfer of both chlorine atoms from the hypervalent iodine(III) reagent to the diazo carbon. researchgate.net Research indicates that the reaction rates are influenced by the nucleophilicity of the diazo compound, with acyclic β-diketones reacting faster than β-keto esters or β-diesters. organic-chemistry.org This suggests that the association of the diazo compound with the activated iodine reagent is a critical, often rate-limiting, step in the mechanism. organic-chemistry.org Phenyliodonium ylides of β-dicarbonyls have been found to react unilaterally faster than their analogous diazocarbonyl counterparts with PhICl₂, also yielding gem-dichloride products. researchgate.net

Influence of Lewis Acid Catalysis on Reaction Rate and Chemoselectivity

The efficiency and selectivity of the (dichloroiodo)benzene-mediated dichlorination can be significantly enhanced by the use of catalysts. organic-chemistry.org Both Lewis acids and bases can activate the PhICl₂ reagent. organic-chemistry.org While pyridine (B92270) can be used as a catalyst, certain substrates, particularly cyclic ones, may exhibit slower reactions or poor chemoselectivity. organic-chemistry.org In such cases, the use of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), has been shown to improve chemoselectivity for the desired dichlorinated product. organic-chemistry.orgorganic-chemistry.org

The role of the Lewis acid is to activate the diazo compound or the halogenating agent, facilitating the key bond-forming steps. oup.com This catalytic approach is part of a broader strategy in organic synthesis where Lewis acids are used to promote reactions of diazo compounds, including insertions and cyclopropanations, by activating either the diazo compound or the substrate. oup.comnih.gov

Table 2: Catalysis in Dichlorination of α-Diazo-β-dicarbonyls with PhICl₂

| Catalyst Type | Example Catalyst | Effect on Reaction | Reference |

|---|---|---|---|

| Lewis Base | Pyridine | General rate enhancement | organic-chemistry.org |

Exploration of Alternative Synthetic Routes (e.g., from trifluoromethanesulfonyl chloride and acetylacetone)

Beyond direct halogenation and diazo compound conversions, other synthetic pathways to this compound exist. One such documented route involves the reaction of acetylacetone with trifluoromethanesulfonyl chloride. lookchem.comchemicalbook.com This specific transformation highlights the diverse reactivity of the acetylacetone precursor in generating substituted dicarbonyl compounds. lookchem.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly sensitive to the reaction conditions employed during its synthesis. Researchers have explored various approaches, including the selection of chlorinating agents, solvents, catalysts, and temperature control, to optimize the dichlorination of pentane-2,4-dione.

Detailed research findings have highlighted several effective methods for the synthesis of this compound. One notable method involves the direct dichlorination of pentane-2,4-dione using a combination of Oxone and aluminum trichloride in an aqueous medium. This approach is noteworthy for its efficiency and use of readily available reagents. Another established method is the direct chlorination using gaseous chlorine, where temperature control is paramount to prevent the formation of over-chlorinated byproducts. Additionally, the use of sulfuryl chloride, sometimes in a solvent-free system, has been reported as an efficient route to the desired product.

The choice of the chlorinating agent and catalyst system is a critical factor in the synthesis of this compound.

A study on the dichlorination of 1,3-diketones demonstrated that a mixture of Oxone and aluminum trichloride (AlCl₃) in water can effectively produce this compound. The reaction proceeds rapidly at room temperature, highlighting an efficient and straightforward method. Specifically, using 1.2 equivalents of Oxone and 1.0 equivalent of AlCl₃ relative to pentane-2,4-dione resulted in a 60% isolated yield in just 10 minutes. thieme-connect.com

Another approach involves the use of gaseous chlorine. Research has shown that carrying out the chlorination at a controlled temperature of 55-60°C minimizes the formation of side products. Under these optimized conditions, the dichloro derivative can be obtained in yields as high as 75%. lookchem.com Temperatures exceeding this range tend to favor the formation of trichloro derivatives. lookchem.com

The use of 1,5-diazabicyclo(5.4.0)undec-5-ene (DBU) as a base in dichloromethane (B109758) has also been reported to give a quantitative yield of this compound from the reaction of trifluoromethanesulfonyl chloride and acetylacetone at room temperature over 1 hour. chemicalbook.com

The following table summarizes the research findings on the impact of different reagents and catalysts on the yield of this compound.

Table 1: Effect of Reagents and Catalysts on the Synthesis of this compound

| Starting Material | Chlorinating Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pentane-2,4-dione | Oxone / AlCl₃ | Water | Room Temp | 10 min | 60 | thieme-connect.com |

| Pentane-2,4-dione | Gaseous Chlorine | Not specified | 55-60 | 7-8 h | 75 | lookchem.com |

This table is interactive. Click on the headers to sort the data.

Temperature is a critical parameter that must be carefully controlled to achieve high selectivity for this compound and prevent the formation of undesired byproducts. For instance, in the synthesis of 3-chloropentane-2,4-dione, controlling the temperature between 30-50°C is necessary to minimize the formation of this compound as a side product. This indicates that higher temperatures can promote further chlorination.

The choice of solvent also plays a significant role. While the Oxone/AlCl₃ method proceeds efficiently in water, other methods may utilize organic solvents like dichloromethane. thieme-connect.comchemicalbook.com A solvent-free approach using an excess of sulfuryl chloride has also been described as an efficient and facile method for the synthesis of α,α-dichloroketones, including presumably this compound, offering advantages in terms of simplified reaction conditions and purification. lookchem.com

The data below illustrates the impact of reaction temperature on yield and byproduct formation.

Table 2: Influence of Temperature on the Synthesis of Dichlorinated Pentanediones

| Method | Temperature (°C) | Outcome | Reference |

|---|---|---|---|

| Chlorination of Pentane-2,4-dione | 30-50 | Minimized formation of this compound as a byproduct. | |

| Chlorination with Gaseous Chlorine | 55-60 | Optimal for minimizing side products, yielding up to 75% of the dichloro derivative. | lookchem.com |

This table is interactive. Click on the headers to sort the data.

Reactivity Profiles and Mechanistic Studies of 3,3 Dichloropentane 2,4 Dione

Nucleophilic Substitution Reactions

The electrophilic nature of the C3 carbon, bonded to two electron-withdrawing chlorine atoms, makes 3,3-dichloropentane-2,4-dione susceptible to attack by nucleophiles. The chlorine atoms can function as leaving groups, paving the way for the synthesis of various substituted pentane-2,4-dione derivatives.

One of the most direct and significant nucleophilic substitution reactions involving this compound is halogen exchange. This process is effectively employed for the synthesis of 3-chloro-3-fluoropentane-2,4-dione (B1651903). The reaction involves the displacement of one of the chlorine atoms by a fluoride (B91410) ion, typically from an alkali metal fluoride salt.

The synthesis is generally carried out by dissolving this compound in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which helps to solvate the cation of the fluoride salt and enhance the nucleophilicity of the fluoride anion. Fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) are used as the fluorine source. The reaction mixture is heated to achieve a satisfactory conversion rate. Byproducts of this reaction can include the unreacted dichlorinated starting material and over-fluorinated species.

Table 1: Optimized Conditions for Halogen Exchange Reaction

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Reagent | Potassium Fluoride (KF) |

| Solvent | Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | 5–8 hours |

This data is based on findings related to the synthesis of 3-chloro-3-fluoropentane-2,4-dione from its dichlorinated precursor.

The chlorine atoms in this compound are effective leaving groups, which facilitates nucleophilic substitution reactions. The enhanced electrophilicity of the central carbon atom makes it a prime target for a variety of nucleophiles. While the reaction with fluoride is a well-documented example, the compound's structure suggests potential reactivity with other nucleophiles such as amines, thiols, and alcohols. The reactivity of halogenated β-diketones is often exploited in the synthesis of heterocyclic compounds. For instance, the related compound 3-chloropentane-2,4-dione (B157559) is known to react with amines and other nucleophiles to form heterocyclic frameworks like thiazoles and pyrimidines, underscoring the leaving group capability of the chlorine atom in this class of compounds.

Cyclization and Condensation Pathways

The diketone functionality of this compound allows it to participate in various cyclization and condensation reactions, which are fundamental processes for constructing more complex molecular architectures.

The reaction of β-diketones with 1,2-diaminobenzene is a common method for synthesizing 1,5-benzodiazepines. However, studies on the reactivity of this compound with 1,2-diaminobenzene have shown that this particular reaction does not lead to the expected cyclized benzodiazepine (B76468) product. rsc.orgrsc.org Instead, the reaction yields non-cyclized chloro-products. rsc.orgrsc.org

This outcome is in contrast to reactions with other 3-substituted pentane-2,4-diones, such as the 3-methyl or 3-benzyl derivatives, which successfully form benzodiazepines. rsc.orgrsc.org The failure to form a 3,3-disubstituted benzodiazepine from this compound suggests that steric hindrance and electronic effects from the two chlorine atoms at the 3-position prevent the final ring-closing step. rsc.orgrsc.org

Table 2: Reactivity of 3-Substituted Pentane-2,4-diones with 1,2-Diaminobenzene

| 3-Substituent(s) | Product Type | Reference |

|---|---|---|

| -CH₃ | 1,5-Benzodiazepine | rsc.org |

| -CH₂Ph | 1,5-Benzodiazepine | rsc.org |

| -Cl | Non-cyclized product | rsc.org |

This compound has been shown to react with aromatic aldehydes under the conditions of the Darzens condensation. researchgate.netkpfu.ru This reaction, however, does not proceed via the typical pathway to form a glycidic ester. Instead, it results in the formation of 4-acetoxy-4-aryl-3,3-dichlorobutan-2-ones, which are products of insertion into the carbon-carbon bond. researchgate.netkpfu.ru

Oxidation and Reduction Chemistry of the Dichlorinated Diketone Moiety

The oxidation and reduction chemistry of halogenated diketones is an area of interest for creating diverse chemical structures. For related compounds like 3-chloropentane-2,4-dione, reactions with oxidizing agents such as potassium permanganate (B83412) or reducing agents like sodium borohydride (B1222165) are known to occur. While the 3,3-dichloro-diketone moiety in this compound is expected to be reactive towards both oxidation and reduction, specific studies detailing these transformations have not been prominently reported in the surveyed literature. The presence of the dichlorinated carbon introduces unique electronic properties that could influence the outcome of such redox reactions compared to their monochlorinated or non-halogenated analogs.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamic considerations for this compound provides essential insights into its reactivity, stability, and potential for transformation under various conditions. While comprehensive quantitative data such as rate constants, activation energies, and thermodynamic functions (enthalpy, entropy, and Gibbs free energy) for its reactions are not extensively documented in publicly available literature, a qualitative understanding can be derived from its synthesis and subsequent reactions.

The formation of this compound as a side product during the chlorination of acetylacetone (B45752) suggests that the kinetics of the second chlorination step are competitive with the first. The reaction is typically exothermic and requires careful temperature control (30–50°C) to manage the reaction rate and minimize the formation of the dichlorinated product. uni-muenchen.de This implies that the activation energy for the second chlorination is accessible under these conditions.

The reactivity of this compound is further highlighted in its use as a precursor for the synthesis of other halogenated compounds. For instance, it is a starting material for the synthesis of 3-chloro-3-fluoropentane-2,4-dione through a halogen exchange reaction with potassium fluoride. This nucleophilic substitution reaction is typically carried out at elevated temperatures (80–100°C) over several hours, suggesting a moderate activation energy barrier for the displacement of a chlorine atom by fluoride.

From a thermodynamic perspective, the stability of this compound is influenced by the presence of the two electron-withdrawing chlorine atoms on the central carbon. Unlike its parent compound, pentane-2,4-dione, which exists in a significant enol form stabilized by intramolecular hydrogen bonding, this compound is constrained to the diketo form. Infrared spectroscopy studies of its adsorption on silica (B1680970) have confirmed that it is adsorbed as the diketone, as enolization is not possible. The electronic effect of the dichloro substitution also weakens the interaction between the compound and the silica surface.

While specific thermodynamic data for this compound are not available, general principles of thermodynamics can be applied. The formation of the strong C-Cl bonds during its synthesis is an exothermic process. Conversely, reactions involving the cleavage of these bonds, such as the halogen exchange reaction, would require an energy input to overcome the bond enthalpy.

A summary of reaction conditions from which qualitative kinetic and thermodynamic insights can be drawn is presented in the table below.

| Reaction | Reagents | Conditions | Duration | Yield | Qualitative Kinetic/Thermodynamic Insights |

| Synthesis | Pentane-2,4-dione, Oxone, AlCl₃ | Room Temperature | 10 min | 60% | Rapid reaction, suggesting a low activation barrier. |

| Halogen Exchange | This compound, KF | 80–100°C | 5–8 hours | 75–85% conversion | Requires elevated temperature, indicating a significant activation energy for C-Cl bond cleavage and C-F bond formation. |

Further detailed experimental and computational studies are necessary to provide quantitative data on the reaction kinetics and thermodynamic parameters of this compound and its various reactions.

Advanced Spectroscopic Characterization of 3,3 Dichloropentane 2,4 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3,3-Dichloropentane-2,4-dione, both ¹H and ¹³C NMR provide definitive evidence for its molecular framework.

Detailed ¹H NMR Spectral Analysis: Protonic Environments and Absence of Enolization

The ¹H NMR spectrum of this compound is remarkably straightforward, providing clear insights into its protonic environments. The spectrum is characterized by a single sharp singlet at approximately δ 2.49 ppm in deuterochloroform (CDCl₃). thieme-connect.com This signal corresponds to the six equivalent protons of the two methyl (CH₃) groups. thieme-connect.com The equivalence of these protons is a direct consequence of the molecule's symmetry.

A crucial aspect revealed by the ¹H NMR spectrum is the absence of enolization. Unlike its parent compound, pentane-2,4-dione (acetylacetone), which exhibits significant keto-enol tautomerism, this compound exists exclusively in the diketo form in solution. rsc.org This is evidenced by the lack of any signals in the δ 5.0-6.0 ppm region, where an enolic proton would typically appear, or in the δ 15-17 ppm region for a strongly hydrogen-bonded enolic proton. rsc.org The substitution of the α-protons with chlorine atoms prevents the formation of the enol tautomer. rsc.org

¹³C NMR Spectral Analysis: Carbonyl and Halogen-Substituted Carbon Resonances

The ¹³C NMR spectrum provides further confirmation of the structure of this compound and offers valuable information about its carbon skeleton. The spectrum displays three distinct signals, consistent with the molecule's symmetrical nature.

A prominent signal appears in the downfield region at approximately δ 193.6 ppm, which is characteristic of the carbonyl carbons (C=O) of a ketone. thieme-connect.com The methyl carbons (CH₃) give rise to a signal in the upfield region at around δ 24.4 ppm. thieme-connect.com The most diagnostic signal is that of the central, halogen-substituted carbon (C-Cl₂), which resonates at approximately δ 85.8 ppm. thieme-connect.com The significant downfield shift of this quaternary carbon compared to a typical aliphatic carbon is due to the strong deshielding effect of the two electronegative chlorine atoms.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.49 thieme-connect.com | Singlet | 2 x CH₃ |

| ¹³C | 193.6 thieme-connect.com | - | 2 x C=O |

| ¹³C | 85.8 thieme-connect.com | - | CCl₂ |

| ¹³C | 24.4 thieme-connect.com | - | 2 x CH₃ |

Mass Spectrometry Techniques for Structural Confirmation and Impurity Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. When coupled with Gas Chromatography (GC), it becomes an effective tool for separating and identifying components in a mixture, making GC-MS ideal for the structural confirmation and impurity analysis of this compound. nih.gov

The mass spectrum of this compound shows a molecular ion peak [M]⁺ that confirms its molecular weight of approximately 169.00 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a more precise mass, with a calculated value for [M+H]⁺ of 168.98176, which has been experimentally verified. thieme-connect.com The characteristic isotopic pattern of the molecular ion, with contributions from the ³⁵Cl and ³⁷Cl isotopes, provides definitive evidence for the presence of two chlorine atoms in the molecule.

Common impurities in the synthesis of this compound, such as the monochlorinated side product 3-chloropentane-2,4-dione (B157559), can be readily identified and quantified using GC-MS.

Infrared and Raman Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding characteristics.

Vibrational Analysis of Carbonyl and C-Cl Bonds

The infrared spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. This band typically appears in the region of 1725-1750 cm⁻¹. The presence of two chlorine atoms on the α-carbon influences the electronic environment of the carbonyl groups, often leading to a slight shift in their vibrational frequency compared to unsubstituted β-diketones. The stretching vibrations of the carbon-chlorine (C-Cl) bonds are also observable in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. Raman spectroscopy can also be employed to observe these vibrations, often providing complementary information. umich.edu

Studies of Adsorption on Solid Surfaces and Keto Form Confirmation

Infrared spectroscopy has been instrumental in studying the adsorption of this compound on solid surfaces, such as silica (B1680970). rsc.orgresearchgate.net These studies have confirmed that the molecule adsorbs onto the silica surface exclusively in its diketo form. rsc.orgresearchgate.net This is in contrast to pentane-2,4-dione, which exists as a mixture of keto and enol forms when adsorbed on silica. rsc.orgresearchgate.net The primary interaction between this compound and the silica surface involves the formation of hydrogen bonds between the surface silanol (B1196071) groups and the carbonyl groups of the diketone. rsc.org However, the electronic effect of the dichloro substitution has been found to weaken this surface-adsorbate interaction. rsc.orgresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pentane-2,4-dione |

| 3-Chloropentane-2,4-dione |

| Deuterochloroform |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the molecular and electronic properties of organic compounds. For 3,3-Dichloropentane-2,4-dione, DFT calculations are instrumental in determining its ground-state geometry and understanding the influence of the geminal chlorine atoms on the electronic environment.

Theoretical studies on analogous halogenated β-diketones, such as 3-chloro-2,4-pentanedione and 3-chloro-3-fluoropentane-2,4-dione (B1651903), commonly employ methods like the B3LYP functional with basis sets such as 6-311++G(d,p) or cc-pVTZ. acs.orgresearchgate.net Applying a similar level of theory to this compound would allow for the optimization of its three-dimensional structure. These calculations would yield precise bond lengths, bond angles, and dihedral angles.

Key structural features expected from such calculations include the C-Cl, C=O, and C-C bond lengths. The presence of two bulky, electronegative chlorine atoms on the central carbon atom (C3) significantly influences the molecule's geometry, likely forcing the acetyl groups into a specific, sterically-hindered conformation.

Electronic structure analysis, derived from DFT, provides insights into the charge distribution across the molecule. Mulliken charge analysis or Natural Bond Orbital (NBO) analysis would quantify the partial charges on each atom. The carbon atoms of the carbonyl groups are expected to be highly electrophilic, a characteristic enhanced by the electron-withdrawing inductive effect of the adjacent dichlorinated carbon. Fukui indices could also be calculated to map the local reactivity, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 1: Predicted Molecular and Electronic Properties from DFT Calculations This table is illustrative, based on typical results for similar halogenated ketones.

| Property | Predicted Value/Observation | Computational Method |

|---|---|---|

| Optimized Geometry | ||

| C-Cl Bond Length | ~1.77 Å | B3LYP/6-311++G(d,p) |

| C=O Bond Length | ~1.21 Å | B3LYP/6-311++G(d,p) |

| C2-C3 Bond Length | ~1.54 Å | B3LYP/6-311++G(d,p) |

| O=C-C(Cl₂)-C=O Dihedral Angle | Skewed conformation due to steric hindrance | B3LYP/6-311++G(d,p) |

| Electronic Properties | ||

| Dipole Moment | High, due to electronegative Cl and O atoms | B3LYP/6-311++G(d,p) |

| Mulliken Charge on C3 | Positive | B3LYP/6-311++G(d,p) |

| Mulliken Charge on Cl | Negative | B3LYP/6-311++G(d,p) |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling can elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be identified.

A key reaction pathway amenable to such study is nucleophilic substitution. The chlorine atoms can act as leaving groups, though this is less favorable than in monochlorinated ketones. Computational models could investigate the transition states for substitution reactions, for example, fluorine-chlorine exchange when reacting with fluoride (B91410) salts. Such calculations can determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism and calculate the associated activation energy barriers. For instance, modeling suggests that chlorine's polarizability can help stabilize transition states in Sₙ1 pathways for related compounds.

Another area of investigation is the molecule's thermal stability and decomposition pathways. Quantum chemical modeling can predict the activation energies for various bond-breaking processes, identifying the weakest bonds and the most likely initial steps in thermal decomposition.

Analysis of Intermolecular Interactions

The physical properties and solid-state structure of this compound are governed by intermolecular interactions. Unlike its parent compound, pentane-2,4-dione, it cannot act as a hydrogen bond donor due to the absence of enolizable protons. nih.gov However, the carbonyl oxygens can act as hydrogen bond acceptors.

The dominant intermolecular forces are expected to be van der Waals forces, specifically dipole-dipole interactions arising from the molecule's high polarity. A significant and specific type of interaction that can be computationally analyzed is halogen bonding. This is a noncovalent interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule (C-Cl···O=C). Computational studies on similar chlorinated compounds have highlighted the potential for such Cl···O interactions, which can influence crystal packing. Analysis of the molecular electrostatic potential (MEP) surface would be the primary tool to visualize and quantify the potential for these interactions.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Description | atoms involved |

|---|---|---|

| Van der Waals Forces | Dominant London dispersion and dipole-dipole forces due to the molecule's size and polarity. | Entire molecule |

| Halogen Bonding | Interaction between the positive σ-hole on a chlorine atom and the lone pair of a carbonyl oxygen on an adjacent molecule. | Cl···O |

| Hydrogen Bonding | The molecule can only act as a hydrogen bond acceptor via its carbonyl oxygens. It cannot self-associate via hydrogen bonds. | O···H (with other donor molecules) |

Conformational Analysis and Tautomerism Studies: Computational Insights into Keto-Enol Equilibrium and Stability

One of the most defining chemical features of β-dicarbonyl compounds is their ability to exist in a dynamic equilibrium between keto and enol forms. researchgate.net This tautomerism is a fundamental concept, with the equilibrium position influenced by structure, solvent, and temperature. walisongo.ac.id

However, in the case of this compound, keto-enol tautomerism is structurally impossible. The tautomerization process requires the presence of an acidic proton on the α-carbon (the carbon between the two carbonyl groups). Since the C3 carbon in this compound is bonded to two chlorine atoms and two carbon atoms, it lacks the necessary α-hydrogen. nih.gov Therefore, the compound is "locked" in its diketo form. This is a critical distinction from its parent, pentane-2,4-dione, and its monochlorinated analog, 3-chloro-2,4-pentanedione, both of which strongly favor the enol form to create a stable, conjugated, pseudo-aromatic ring with an intramolecular hydrogen bond. acs.orgresearchgate.net

While tautomerism is absent, computational methods can be used for conformational analysis. The molecule is not rigid, and rotation can occur around the C2-C3 and C3-C4 single bonds. A potential energy surface scan, varying the relevant dihedral angles, can identify the most stable conformers. These calculations would reveal that steric repulsion between the bulky chlorine atoms and the methyl groups of the acetyl moieties is a major determinant of the preferred conformation, likely preventing a fully planar arrangement of the C-C-C-C backbone.

Synthetic Utility As a Key Intermediate in Complex Molecule Construction

Precursor for Other Halogenated Diketones with Tunable Reactivity.sciforum.net

3,3-Dichloropentane-2,4-dione serves as a valuable starting material for the synthesis of other halogenated β-diketones. A key transformation is the fluorine-chlorine exchange reaction to produce 3-chloro-3-fluoropentane-2,4-dione (B1651903). This reaction is typically achieved by treating this compound with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The process involves the nucleophilic substitution of one of the chlorine atoms by a fluoride ion.

The reaction conditions, such as temperature and the stoichiometry of the fluoride source, can be adjusted to control the conversion and minimize the formation of byproducts, including unreacted dichloride and over-fluorinated species. For instance, heating the reaction mixture to 80–100°C for 5–8 hours can lead to a conversion rate of 75–85%. The introduction of different halogens allows for the fine-tuning of the diketone's reactivity, making these derivatives versatile building blocks in organic synthesis. The presence of both chlorine and fluorine at the C3 position in 3-chloro-3-fluoropentane-2,4-dione creates a stereogenic center and offers dual leaving-group potential, further expanding its synthetic utility.

Table 1: Synthesis of 3-Chloro-3-fluoropentane-2,4-dione

| Parameter | Details |

| Starting Material | This compound |

| Reagent | Potassium fluoride (KF) |

| Solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) |

| Reaction Type | Nucleophilic Halogen Exchange |

| Temperature | 80–100°C |

| Reaction Time | 5–8 hours |

| Conversion Rate | 75–85% |

| Product | 3-Chloro-3-fluoropentane-2,4-dione |

Building Block for Heterocyclic Compounds and Organic Frameworks

Pathways to Pyrroles and Pyrazoles via Derivatized Intermediates.sciforum.net

This compound and its derivatives are key precursors in the synthesis of various heterocyclic compounds, particularly pyrroles and pyrazoles. The diketone moiety provides a reactive scaffold for cyclocondensation reactions with nucleophiles.

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comorganic-chemistry.org For instance, 3-chloro-3-fluoropentane-2,4-dione, derived from this compound, can be condensed with hydrazines to form pyrazole-3,5-dione intermediates. These intermediates can be further functionalized, for example, through Suzuki-Miyaura coupling to introduce fluorinated substituents, leading to the creation of pyrazoles with potential applications in medicinal chemistry. The synthesis of pyrazoles from 1,3-diketones is a well-established method, and the use of halogenated precursors like this compound allows for the introduction of specific functionalities into the final heterocyclic ring. mdpi.comorganic-chemistry.org

Similarly, the synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgmdpi.com While this compound is a 1,3-diketone, its derivatives can be transformed into suitable precursors for pyrrole (B145914) synthesis. For example, reactions that extend the carbon backbone or modify the carbonyl groups can lead to intermediates amenable to pyrrole ring formation. The synthesis of pyrrole-2,3-diones has been demonstrated through the cyclocondensation of furan-2,3-diones with urea (B33335) derivatives, showcasing a pathway to substituted pyrrole structures. acgpubs.org

Analogous Applications in Macrocyclic Peptide and Peptoid Synthesis as a Diketone Linchpin.rsc.orgacs.org

A structurally related compound, 1,5-dichloropentane-2,4-dione (B3265534), has been effectively utilized as a "linchpin" in the synthesis of macrocyclic peptides and peptoids. sciforum.netnih.govchemrxiv.orgsciforum.netacs.orgresearchgate.net This strategy involves a two-step process where linear peptides displayed on a phage are first cyclized by reacting with the dichloropentanedione. biorxiv.org This reaction introduces a 1,3-diketone moiety into the peptide backbone. chemrxiv.orgbiorxiv.org

Subsequently, this diketone serves as a handle for a second, bio-orthogonal reaction, the Knorr-pyrazole synthesis, with a hydrazine derivative. chemrxiv.orgbiorxiv.org This late-stage functionalization allows for the incorporation of diverse chemical fragments or pharmacophores into the macrocyclic structure. sciforum.netsciforum.net The resulting macrocyclic peptide libraries, where both the amino acid sequence and the appended fragment are genetically encoded, are valuable for the discovery of ligands against various protein targets. sciforum.netnih.govchemrxiv.orgsciforum.netacs.org This approach has been successfully used to identify selective protease substrates and to develop macrocycles with nanomolar binding affinity for targets like carbonic anhydrase. nih.govacs.orgbiorxiv.org The versatility of this diketone linchpin strategy highlights the potential for analogous applications using this compound to create structurally diverse and functionally optimized macrocyclic compounds.

Table 2: Two-Step Macrocyclization Strategy

| Step | Description | Reagents | Result |

| 1 | Cyclization of linear peptides | 1,5-Dichloropentane-2,4-dione (DPD) | 1,3-Diketone modified macrocyclic peptides (DKMP) |

| 2 | Late-stage functionalization | Hydrazine derivatives | Functionalized macrocyclic peptides with encoded pharmacophores |

Role in the Development of Advanced Materials, Polymers, and Coatings.sciforum.net

Halogenated β-diketones, including derivatives of this compound, are valuable intermediates in materials science for the production of advanced materials such as polymers and coatings. The introduction of halogens into the β-diketone structure can enhance properties like stability, solubility, and reactivity, which are crucial for their application in materials synthesis.

For instance, the unique chemical properties of 3-chloro-3-fluoropentane-2,4-dione, synthesized from this compound, make it a useful building block for creating polymers with specific functionalities. These halogenated diketones can be incorporated into polymer chains or used as cross-linking agents to modify the physical and chemical properties of the resulting materials. The ability to form stable complexes with metal ions also opens up possibilities for creating metal-containing polymers and coatings with interesting catalytic or electronic properties.

Applications in Electrosynthesis and Radical Cation Chemistry.nih.govchemrxiv.org

While specific research on the electrosynthesis and radical cation chemistry of this compound is not extensively detailed in the provided search results, the general field of β-diketone electrochemistry provides a basis for potential applications. The electrochemical behavior of β-diketones is influenced by their keto-enol tautomerism and their ability to be oxidized or reduced.

The synthesis of pyrazoles, which can be derived from this compound, has been achieved through electrosynthetic oxidative transformations of hydrazones. beilstein-journals.org This suggests that electrochemical methods could be employed in synthetic pathways involving derivatives of this compound. The formation of radical cations is a key step in some electrochemical reactions, and the halogen substituents on the this compound molecule would likely influence the stability and reactivity of such intermediates. Further research in this area could uncover novel synthetic routes and applications for this compound in electrosynthesis and radical cation-mediated chemistry.

Derivatization Chemistry of 3,3 Dichloropentane 2,4 Dione

Functionalization at the Dichlorinated Carbon Center

The dichlorinated carbon at the C3 position of 3,3-dichloropentane-2,4-dione is a key site for nucleophilic substitution reactions. However, detailed research on a wide range of functionalizations at this center is not extensively documented in publicly available literature. The primary reported transformation involves halogen exchange reactions.

One of the notable reactions is the nucleophilic substitution of a single chlorine atom by fluorine. This halogen exchange is a direct route to synthesize 3-chloro-3-fluoropentane-2,4-dione (B1651903). The process typically involves treating this compound with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The reaction requires heating to achieve significant conversion.

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product |

| This compound | Potassium Fluoride (KF) | DMSO or DMF | 80-100 | 5-8 | 75-85 | 3-Chloro-3-fluoropentane-2,4-dione |

Table 1: Halogen Exchange Reaction at the Dichlorinated Carbon

While this demonstrates the possibility of nucleophilic substitution at the C3 position, further examples of reactions with other nucleophiles, such as amines or thiols, to introduce new functional groups at this center are not well-documented in the reviewed literature. The high degree of halogenation at this carbon atom may influence its reactivity and accessibility to a broader range of nucleophiles.

Modifications of the Terminal Carbonyl Moieties

The two carbonyl groups of this compound are reactive sites for a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic compounds.

One such reaction is the Darzens reaction with aromatic aldehydes. When this compound reacts with aromatic aldehydes, it undergoes an insertion into the σ-C-C bond, yielding 4-acetoxy-4-aryl-3,3-dichlorobutan-2-ones. frontiersin.org

The synthesis of various heterocyclic systems is a significant application of the reactivity of the carbonyl groups. For instance, it can be used in the synthesis of thiazole (B1198619) derivatives. The reaction of 3-chloropentane-2,4-dione (B157559) (a related compound) with urea (B33335) is a known method to produce thiazole structures, suggesting a similar potential reactivity for the dichlorinated analogue. nih.gov More specifically, 3-chloropentane-2,4-dione has been reacted with thioureas in the Hantzsch thiazole synthesis to yield 2-arylimino-1,3-thiazole derivatives. nih.gov

Furthermore, this compound is a valuable precursor for the synthesis of pyrazole (B372694) derivatives. The general synthesis of pyrazoles involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648). clockss.org In a specific application, 1,5-dichloropentane-2,4-dione (B3265534) has been utilized as a linchpin to create 1,3-diketone macrocyclic peptides, which are subsequently functionalized by a variety of hydrazines to form pyrazole-containing macrocycles. researchgate.netmdpi.com This highlights the utility of the diketone functionality in forming complex molecular architectures.

The reaction with 1,2-diaminobenzene has also been studied. Unlike its 3-monosubstituted counterparts which can lead to benzodiazepines, this compound affords non-cyclized chloro-products, indicating that the gem-dichloro substitution pattern hinders the typical cyclization pathway.

| Reactant | Reagent | Product Type |

| This compound | Aromatic Aldehydes | 4-acetoxy-4-aryl-3,3-dichlorobutan-2-ones |

| This compound | Hydrazines | Pyrazole derivatives |

| This compound | 1,2-Diaminobenzene | Non-cyclized chloro-products |

Table 2: Reactions at the Terminal Carbonyl Moieties

Synthesis and Characterization of Novel Polyhalogenated Derivatives

The synthesis of novel polyhalogenated derivatives from this compound primarily revolves around the manipulation of the existing halogen atoms. As mentioned in section 7.1, a key transformation is the selective replacement of one chlorine atom with a fluorine atom to yield 3-chloro-3-fluoropentane-2,4-dione.

This halogen exchange reaction is a significant method for introducing fluorine into the β-diketone scaffold, which can have profound effects on the compound's chemical and physical properties, including its acidity, reactivity, and biological activity. The synthesis is typically carried out using fluoride salts in polar aprotic solvents. The reaction conditions can be optimized to maximize the yield of the desired monofluoro-dichloro product while minimizing the formation of byproducts such as the over-fluorinated species.

| Starting Material | Reagent | Product | Key Features of Synthesis |

| This compound | Potassium Fluoride (KF) | 3-Chloro-3-fluoropentane-2,4-dione | Halogen exchange via nucleophilic substitution. |

Table 3: Synthesis of Polyhalogenated Derivatives

The characterization of these novel polyhalogenated derivatives involves standard spectroscopic techniques. For instance, the structure of 3-chloro-3-fluoropentane-2,4-dione has been confirmed using methods that allow for the unambiguous identification of the new carbon-fluorine bond and the remaining carbon-chlorine bond. The introduction of different halogens creates a chiral center at the C3 position, leading to the possibility of stereoisomers.

Advanced Structural Elucidation and Supramolecular Interactions

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. mdpi.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule in the solid state. Furthermore, SC-XRD elucidates how individual molecules are arranged relative to one another, a phenomenon known as crystal packing.

The crystal packing would show how these individual molecules self-assemble to form a stable, repeating three-dimensional lattice. This assembly is governed by a network of intermolecular interactions. For a molecule like 3,3-Dichloropentane-2,4-dione, the packing would likely be dense, influenced by a combination of weak hydrogen bonds and halogen bonds.

An illustrative example of the crystallographic data that would be obtained from an SC-XRD experiment for a dichlorinated organic molecule is presented below.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₅H₆Cl₂O₂ |

| Formula Weight | 169.00 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 10.2 |

| c (Å) | ~ 9.8 |

| α (°) | 90 |

| β (°) | ~ 105.5 |

| γ (°) | 90 |

| Volume (ų) | ~ 820 |

| Z (Molecules per unit cell) | 4 |

Note: The data in the table above is illustrative for a small dichlorinated organic molecule and does not represent experimentally determined values for this compound.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts in Crystalline Architectures

For this compound, a Hirshfeld analysis would be instrumental in breaking down the complex network of non-covalent interactions. The primary contacts expected would involve interactions with the chlorine and hydrogen atoms. The most significant contributions to the Hirshfeld surface would likely come from:

H···H contacts: Representing van der Waals forces between hydrogen atoms on adjacent molecules.

Cl···H/H···Cl contacts: Indicative of weak hydrogen bonds or other electrostatic interactions between chlorine and hydrogen atoms.

Cl···O/O···Cl contacts: Corresponding to halogen bonding, a crucial directional interaction. iucr.org

A representative breakdown of the percentage contributions of these intermolecular contacts to the total Hirshfeld surface for a dichlorinated ketone is provided in the table below.

| Interaction Type | Illustrative Percentage Contribution |

|---|---|

| H···H | ~ 30-40% |

| Cl···H / H···Cl | ~ 25-30% |

| O···H / H···O | ~ 10-15% |

| Cl···O / O···Cl | ~ 5-10% |

| C···H / H···C | ~ 5-10% |

| Other (C···C, Cl···Cl, etc.) | ~ 1-5% |

Note: The data in this table is a representative example based on values for analogous chlorinated organic compounds and does not reflect specific experimental data for this compound. The exact percentages can vary based on the specific crystal packing. mdpi.comnih.gov

Investigation of Weak Interactions and Their Influence on Supramolecular Assembly

The self-assembly of this compound into a stable crystalline solid is directed by a subtle interplay of various weak intermolecular interactions. The nature and directionality of these forces dictate the final supramolecular architecture.

Halogen Bonding: A key interaction expected in the crystal structure of this compound is the halogen bond. This non-covalent interaction occurs between the electrophilic region on the chlorine atom (known as a σ-hole) and a nucleophilic region on an adjacent molecule, such as the lone pair of an oxygen atom from a carbonyl group (Cl···O). iucr.org These interactions are highly directional and can act as "molecular velcro," guiding the molecules into specific arrangements like chains or sheets.

The combination of these directional (halogen and hydrogen bonds) and non-directional (van der Waals) forces results in a specific, low-energy supramolecular assembly that defines the macroscopic properties of the crystalline material.

Future Perspectives and Research Challenges

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of α,α-dichloro dicarbonyl compounds, including 3,3-dichloropentane-2,4-dione, has traditionally relied on methods that may involve harsh reagents or organic solvents. organic-chemistry.org Future research is increasingly focused on developing methodologies that are not only efficient but also environmentally benign and sustainable.

A significant advancement in this area is the use of an Oxone/aluminum trichloride (B1173362) (AlCl₃) mixture in an aqueous medium for the dichlorination of 1,3-diketones. organic-chemistry.org This method is noteworthy for its use of inexpensive, non-toxic reagents and water as a solvent, offering high yields and short reaction times. organic-chemistry.org The proposed mechanism involves the oxidation of chloride ions by Oxone to generate chlorine cations, which then react with the enol form of the dicarbonyl compound. organic-chemistry.org

Future research should aim to build upon such principles, exploring alternative oxidizing agents and catalyst systems that further enhance the sustainability profile. Key research challenges and opportunities include:

Alternative Chlorine Sources: Investigating milder and safer chlorine sources to replace traditional chlorinating agents. The use of reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which has been successful in the sustainable synthesis of other chlorinated compounds, could be explored. rsc.org

Catalytic Systems: Developing novel metal-based or organocatalytic systems that can facilitate the dichlorination under even milder conditions, potentially reducing catalyst loading and simplifying purification procedures.

Solvent Innovation: Expanding the scope of green solvents beyond water to include deep eutectic solvents (DES) or bio-derived solvents, which can offer unique solubility and reactivity profiles while minimizing environmental impact. rsc.org

| Methodology | Reagents | Solvent | Key Advantages | Future Research Direction |

|---|---|---|---|---|

| Traditional Methods | Sulfuryl chloride, (Dichloroiodo)benzene | Organic Solvents (e.g., Dichloromethane) | Established procedures | Reduce reliance on hazardous reagents and volatile organic compounds (VOCs) |

| Aqueous Oxone/AlCl₃ | Oxone, Aluminum Trichloride | Water | Inexpensive, non-toxic reagents; high yields (50-85%); short reaction times. organic-chemistry.org | Optimize catalyst ratios; explore substrate scope; investigate scalability. organic-chemistry.org |

| Future Catalytic Approach | NaDCC·2H₂O, NaCl with Catalyst | Deep Eutectic Solvents, Ethanol | Potentially milder conditions, solvent-free workup, enhanced safety. rsc.org | Screening of catalysts (metal/organo); investigation of reaction kinetics and mechanism. |

Development of Stereoselective Transformations Involving this compound

While this compound is an achiral molecule, its reactions can generate new stereocenters, opening a vast field for asymmetric synthesis. The development of stereoselective transformations is a critical challenge, as controlling the three-dimensional arrangement of atoms is paramount in fields like medicinal chemistry and materials science. nih.gov A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com

Future research should focus on utilizing this compound as a prochiral substrate in reactions mediated by chiral catalysts or auxiliaries. Potential avenues for exploration include:

Asymmetric Aldol and Michael Reactions: Designing reactions where an enolate derived from this compound adds to electrophiles in a stereocontrolled manner. This could be achieved using chiral phase-transfer catalysts, chiral metal complexes, or organocatalysts like proline derivatives.

Stereoselective Darzens Reaction: The known Darzens reaction of this compound with aromatic aldehydes could be rendered stereoselective by employing chiral bases or catalysts, leading to the synthesis of enantioenriched epoxides. smolecule.com

Chiral Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to a molecule that subsequently reacts with this compound could direct the stereochemical outcome of the reaction, a well-established strategy in asymmetric synthesis. nih.gov For instance, reactions with chiral imines or oxazolidines derived from starting materials like (R)-phenylglycinol could lead to products with high diastereoselectivity. rsc.org

| Reaction Type | Potential Chiral Mediator | Target Chiral Product | Research Challenge |

|---|---|---|---|

| Aldol Addition | Chiral Lewis Acid (e.g., BINAP-metal complex) | Chiral β-hydroxy-α,α-dichloro-β'-ketone | Controlling enantioselectivity and preventing side reactions. |

| Michael Addition | Organocatalyst (e.g., Cinchona alkaloid derivative) | Chiral γ-dicarbonyl compound | Achieving high stereocontrol in the formation of the C-C bond. |

| Darzens Condensation | Chiral Phase-Transfer Catalyst | Chiral α,β-epoxyketone | Overcoming the steric hindrance of the dichloro group to achieve high diastereo- and enantioselectivity. |

Advanced Mechanistic Investigations into Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The electronic and steric effects of the gem-dichloro group significantly influence the compound's reactivity, often leading to unexpected outcomes.

For example, its reaction with 1,2-diaminobenzene yields non-cyclized products, in contrast to other 3-substituted pentane-2,4-diones which form 1,5-benzodiazepines. rsc.org It is postulated that steric hindrance from the two chlorine atoms prevents the final cyclization step. rsc.org Advanced mechanistic studies could confirm this hypothesis and provide quantitative insights.

Future research in this domain should leverage a combination of experimental and computational techniques:

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and visualize intermediates. This can help elucidate the roles of steric and electronic effects in reactions like the failed benzodiazepine (B76468) synthesis.

Kinetic Studies: Performing detailed kinetic analysis of key reactions to determine rate laws and reaction orders, providing empirical data to support or refute proposed mechanisms.

In-situ Spectroscopy: Using techniques such as variable-temperature NMR, FT-IR, and Raman spectroscopy to monitor reactions in real-time, allowing for the detection and characterization of transient intermediates.

Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis

Translating the synthesis and application of this compound from laboratory-scale batches to industrially viable processes requires modern manufacturing technologies. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. amt.uk

Halogenation reactions, which can be highly exothermic and involve hazardous reagents, are particularly well-suited for continuous flow processing. rsc.orgscispace.com The small volume of a flow reactor minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for precise temperature control, preventing thermal runaways. amt.ukscispace.com

The key research challenges for the future are:

Process Development and Optimization: Adapting existing batch syntheses of this compound to continuous flow systems. This involves optimizing parameters such as residence time, temperature, pressure, and reagent stoichiometry.

Reactor Design: Selecting or designing reactors made from corrosion-resistant materials capable of handling the specific reagents used in the synthesis. scispace.com

Automation and High-Throughput Experimentation: Integrating automated platforms and machine learning algorithms to accelerate reaction optimization and explore a wider range of reaction conditions efficiently. vapourtec.com

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior temperature control. rsc.org |

| Heat & Mass Transfer | Often limited, leading to concentration and temperature gradients. | Excellent, leading to better reproducibility and selectivity. amt.uk |

| Scalability | Difficult and non-linear; often requires complete re-optimization. | Straightforward, typically by running the system for a longer duration or "numbering-up" reactors. researchgate.net |

| Process Control | Limited real-time control. | Precise control over reaction parameters (residence time, temperature, etc.). vapourtec.com |

Discovery of Underexplored Applications in Materials Science and Organic Synthesis

The true potential of this compound lies in its application as a versatile precursor for novel molecules and materials. Its bifunctional nature (two carbonyls) combined with the reactive dichloromethylidene group makes it an attractive building block for a wide range of synthetic targets.

In organic synthesis, while its role in Darzens reactions is known, its utility in constructing complex heterocyclic systems remains largely unexplored. smolecule.com The gem-dichloro group can serve as a masked carbonyl or as a leaving group in various cyclization and condensation reactions.

In materials science, 1,3-dicarbonyl compounds are precursors to a variety of functional materials. For instance, the reaction of diketones with diamines or diols can form the basis for novel polymers. The triazine ring, which can be formed from reactions involving cyanuric chloride, is a key component in polymers designed to have strong hydrogen bonding interactions. vjst.vn It is conceivable that this compound could participate in similar polymer-forming reactions, potentially yielding materials with unique thermal and mechanical properties.

Future research should be directed towards:

Heterocycle Synthesis: Exploring its use in multicomponent reactions to build diverse libraries of heterocyclic compounds, which are privileged scaffolds in drug discovery.

Polymer Chemistry: Investigating this compound as a monomer or cross-linking agent in polymerization reactions. Its reaction with diamines could lead to novel polyamides or polyimines with tailored properties.

Functional Materials: Using the compound as a precursor for synthesizing ligands for metal-organic frameworks (MOFs), photosensitive materials, or novel dyes. The electron-withdrawing nature of the chlorine atoms could impart interesting electronic properties to derived materials. mdpi.com

常见问题

Basic: What laboratory-scale synthesis methods are optimal for producing 3,3-Dichloropentane-2,4-dione with high purity?

Methodological Answer:

The synthesis typically involves chlorination of pentane-2,4-dione derivatives under controlled conditions. A common approach uses thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents in anhydrous solvents like dichloromethane. Key parameters include temperature (0–5°C to prevent side reactions) and stoichiometric control to avoid over-chlorination. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Monitoring via GC-MS or HPLC is critical to verify yield and purity .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

A 2³ factorial design can systematically evaluate variables like temperature, molar ratio (substrate:chlorinating agent), and reaction time. For example:

- Factors:

- A: Temperature (0°C vs. 25°C)

- B: Molar ratio (1:1 vs. 1:2)

- C: Time (2h vs. 6h)

- Responses: Yield, purity, and byproduct formation.

Statistical analysis (ANOVA) identifies significant factors and interactions. For instance, higher temperatures may accelerate chlorination but increase decomposition risks, requiring a balance between time and molar ratio. This approach reduces experimental runs while maximizing data utility .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structure via characteristic peaks:

- ¹H: δ 2.2–2.5 ppm (methyl groups adjacent to ketones).

- ¹³C: δ 200–210 ppm (ketone carbons).

- IR Spectroscopy: Strong C=O stretches (~1700 cm⁻¹) and C-Cl stretches (~600 cm⁻¹).

- Mass Spectrometry (EI): Molecular ion [M⁺] at m/z 168 (C₅H₆Cl₂O₂) and fragment peaks (e.g., loss of Cl groups). Cross-referencing with databases like NIST ensures accuracy .

Advanced: How can density functional theory (DFT) elucidate the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) model electron density and reactive sites. For example:

- Electrostatic Potential Maps: Highlight electrophilic regions (e.g., carbonyl carbons) prone to nucleophilic attack.

- Transition State Analysis: Predicts activation barriers for Cl⁻ displacement by amines or alkoxides.

- Solvent Effects: COSMO-RS models simulate solvent polarity’s impact on reaction rates. Validating computational results with experimental kinetic data (e.g., via stopped-flow spectroscopy) bridges theory and practice .

Data Contradiction: How should researchers resolve discrepancies in NMR spectral assignments for chlorinated diketones?

Methodological Answer:

- Step 1: Verify sample purity (e.g., HPLC). Impurities like residual solvents or byproducts can distort peaks.

- Step 2: Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw NMR simulations).

- Step 3: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H and ¹³C shifts, clarifying ambiguous assignments.

- Step 4: Cross-validate with alternative techniques (e.g., X-ray crystallography) if crystals are obtainable .

Application: What methodologies assess the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial Assays: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Mechanistic Studies: Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., DHFR). Validate with enzymatic inhibition assays (e.g., UV-Vis kinetics for thymidylate synthase).

- Metabolic Stability: Liver microsome assays (e.g., rat S9 fraction) evaluate phase I/II metabolism .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in multi-step syntheses?

Methodological Answer:

- Steric Effects: Bulky substituents on diketones direct reactions to less hindered positions (e.g., Cl substitution at C3 due to methyl group hindrance at C2/C4).

- Electronic Effects: Electron-withdrawing Cl groups increase electrophilicity at carbonyl carbons, favoring nucleophilic additions. Hammett plots (σ values) quantify substituent effects on reaction rates.

- Case Study: In aldol condensations, Cl groups deactivate diketones, requiring strong bases (e.g., LDA) for enolate formation. Monitoring via in-situ IR confirms enolate intermediates .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to mitigate inhalation risks (volatile, pungent odor).

- Spill Management: Neutralize with sodium bicarbonate, then absorb with vermiculite.

- Waste Disposal: Segregate halogenated waste in approved containers for incineration.

- Emergency Response: Eyewash stations and safety showers must be accessible. Documented SDS guidelines should be followed rigorously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。